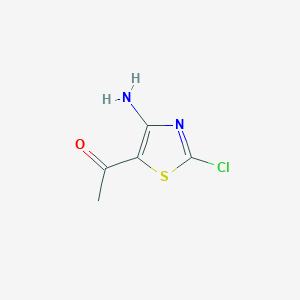
1-(4-Amino-2-chlorothiazol-5-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 1-(4-Amino-2-chlorothiazol-5-yl)ethanone typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-chlorothiazole with ethylamine, followed by chlorination and subsequent amination to introduce the amino group at the 4-position . Industrial production methods may involve bulk synthesis and custom synthesis services to meet specific requirements .
化学反应分析
1-(4-Amino-2-chlorothiazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1-(4-Amino-2-chlorothiazol-5-yl)ethanone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
作用机制
The mechanism of action of 1-(4-Amino-2-chlorothiazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. This compound may also interfere with nucleic acid synthesis and protein function, leading to its observed biological effects .
相似化合物的比较
1-(4-Amino-2-chlorothiazol-5-yl)ethanone can be compared with other thiazole derivatives, such as:
1-(2-Chlorothiazol-5-yl)ethanone: Similar in structure but lacks the amino group at the 4-position.
1-(2-Amino-4-methylthiazol-5-yl)ethanone: Contains a methyl group at the 4-position instead of a chlorine atom.
The presence of the amino and chloro groups in this compound makes it unique and potentially more versatile in its chemical reactivity and biological activities .
属性
分子式 |
C5H5ClN2OS |
|---|---|
分子量 |
176.62 g/mol |
IUPAC 名称 |
1-(4-amino-2-chloro-1,3-thiazol-5-yl)ethanone |
InChI |
InChI=1S/C5H5ClN2OS/c1-2(9)3-4(7)8-5(6)10-3/h7H2,1H3 |
InChI 键 |
GGZLYYORHUUABG-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(N=C(S1)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{4,5-bis[(cyclohexylamino)methyl]-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B14886393.png)

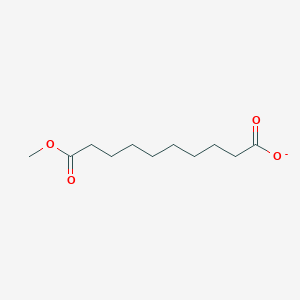
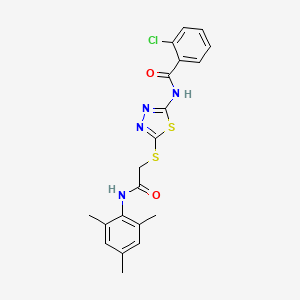
![2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B14886428.png)

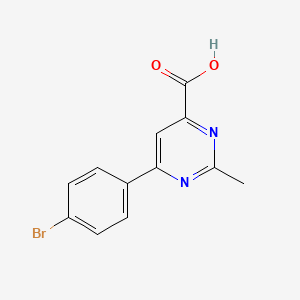
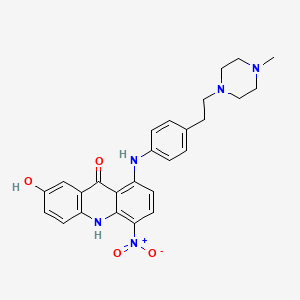
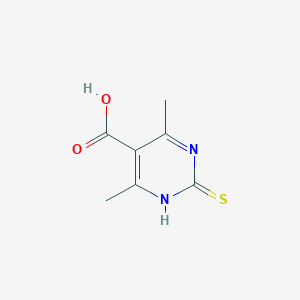

![3,3'-{biphenyl-2,2'-diylbis[nitrilo(E)methylylidene]}dibenzene-1,2-diol](/img/structure/B14886462.png)
![(2E)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-2-(2-oxo-1H-indol-3-ylidene)acetic acid](/img/structure/B14886463.png)
![3,3-Difluoro-6-azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B14886465.png)
![3,3-Dimethyl-7-oxo-3-azonia-bicyclo[3.3.1]nonane iodide](/img/structure/B14886468.png)
